molecular formula C11H18O3 B029516 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one CAS No. 69225-59-8

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Cat. No.: B029516
CAS No.: 69225-59-8
M. Wt: 198.26 g/mol
InChI Key: COKVDTKAWIFNTH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one is an organic compound with the molecular formula C11H18O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Scientific Research Applications

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. More research is needed to understand how these environmental factors influence the action of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic chemistry as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketal group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane: Similar structure but lacks the dimethyl groups.

    Cyclohexanone, 2,2-dimethyl-1,3-propanediol ketal: A precursor in the synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one.

    9,9-Dimethyl-7,11-dioxaspiro[5.5]undecan-3-one: Another spiro compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific spiro structure and the presence of two dimethyl groups, which confer additional stability and reactivity. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-10(2)7-13-11(14-8-10)5-3-9(12)4-6-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVDTKAWIFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(=O)CC2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219262
Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69225-59-8
Record name 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69225-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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Synthesis routes and methods I

Procedure details

1,4 cyclohexane dione (25.0 grams) and neopentyl glycol (23.5 grams) were dissolved in dichloromethane (200 ml). Then sulfuric acid (4.0 grams) was added to the reaction solution at an ambient temperature and stirred till the reaction substantially completes, accompanied by cooling the reaction mixture to 10–20° C. The resulting reaction mixture was washed with saturated aqueous sodium bicarbonate solution (100 ml) and separated the organic layer from the resulting biphasic mixture. The solvent was distilled off from organic layer till substantial completion under reduced pressure. n-Heptane (250 ml) was added to the resulting residual mass and followed by cooling the reaction mass to a temperature of 0–5° C. to filter the by-products. Then the solvent from the filtrate was distilled off till the substantial completion under vacuum to yield the desired 1,4 cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6.1 mg (0:02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.49 g (0.8 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 200 mg (1 mmol) of 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol were added to 5 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred under a nitrogen for eight hours. The later treatment was carried out in the same way as in Example 1, and then 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one was obtained. The yield of the obtained 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one was determined and the result is shown in Table 2. (Yield 91%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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